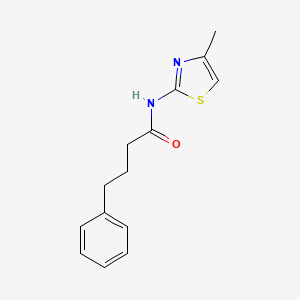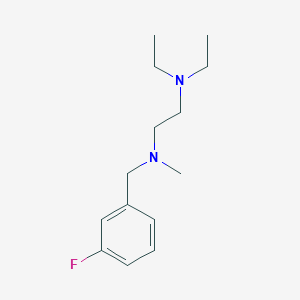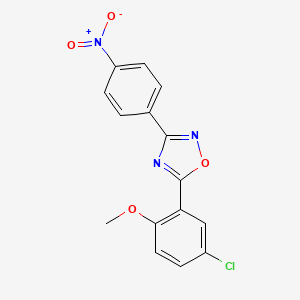![molecular formula C13H10O6 B5856281 2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
2-[(4-carboxyphenoxy)methyl]-3-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-carboxyphenoxy)methyl]-3-furoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly abbreviated as CMPF and is a derivative of furoic acid. CMPF is a white crystalline powder that is soluble in water and has a molecular weight of 254.22 g/mol.
Mécanisme D'action
The mechanism of action of CMPF is not fully understood, but it is believed to act through multiple pathways. CMPF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. CMPF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CMPF has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. CMPF has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, CMPF has been shown to have an effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
CMPF has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, CMPF has some limitations for laboratory experiments. It has low solubility in organic solvents, which can limit its use in some experiments. In addition, CMPF has limited stability in aqueous solutions, which can affect its activity over time.
Orientations Futures
There are several future directions for the study of CMPF. One direction is to further investigate the mechanism of action of CMPF and its effects on various signaling pathways. Another direction is to study the potential applications of CMPF in the treatment of various diseases such as cancer and cardiovascular diseases. In addition, further studies are needed to explore the potential use of CMPF in agriculture and environmental science, particularly in the area of wastewater treatment.
Conclusion
In conclusion, CMPF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. CMPF has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have plant growth-promoting properties and can be used to enhance crop yields. Further studies are needed to explore the full potential of CMPF in various fields and to fully understand its mechanism of action.
Méthodes De Synthèse
CMPF can be synthesized by the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. The reaction takes place under acidic conditions and produces CMPF as the final product. The yield of CMPF can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
CMPF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CMPF has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases. In agriculture, CMPF has been shown to have plant growth-promoting properties, which can be used to enhance crop yields. In environmental science, CMPF has been studied for its potential use in wastewater treatment due to its ability to remove heavy metals from water.
Propriétés
IUPAC Name |
2-[(4-carboxyphenoxy)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-9(4-2-8)19-7-11-10(13(16)17)5-6-18-11/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFUBIIWYZUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)






![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)
